MeIQx-13C

描述

属性

IUPAC Name |

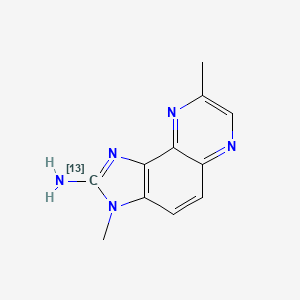

3,8-dimethyl(213C)imidazolo[4,5-f]quinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-KHWBWMQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=[13C](N3C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661778 |

Source

|

| Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209977-58-2 |

Source

|

| Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Carcinogenic Mechanism of MeIQx-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed during the cooking of meat and fish. Its 13C-labeled isotopologue, MeIQx-13C, serves as an invaluable tool for tracing its metabolic fate and elucidating its carcinogenic mechanisms. This technical guide provides a comprehensive overview of the core mechanisms underlying MeIQx-induced carcinogenicity, with a focus on its metabolic activation, the formation of DNA adducts, the induction of oxidative stress, and the perturbation of cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of toxicology, oncology, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed when creatinine, amino acids, and sugars in muscle meats react at high temperatures. MeIQx is one of the most abundant and potent genotoxic agents among the HAAs.[1] Epidemiological and experimental studies have linked exposure to MeIQx with an increased risk of various cancers, primarily in the liver, but also in the lung, and skin.[2][3] The use of stable isotope-labeled MeIQx (MeIQx-13C) in research allows for precise quantification and tracking of the carcinogen and its metabolites, facilitating a deeper understanding of its mode of action.

Metabolic Activation: The Gateway to Carcinogenicity

MeIQx itself is not the ultimate carcinogen. It requires metabolic activation to exert its genotoxic effects. This process is a multi-step enzymatic cascade primarily occurring in the liver.

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of MeIQx, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent, CYP1A1.[2][4] This metabolic conversion results in the formation of the more reactive intermediate, N-hydroxy-MeIQx.

Subsequently, N-hydroxy-MeIQx undergoes further activation through O-esterification by N-acetyltransferases (NATs), primarily NAT2, or sulfotransferases (SULTs). This step generates highly unstable and electrophilic esters, such as the N-acetoxy-MeIQx or N-sulfonyloxy-MeIQx. These reactive intermediates can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.[2]

Simultaneously, detoxification pathways compete with bioactivation. These include the glucuronidation of N-hydroxy-MeIQx, which facilitates its excretion.[2] The balance between these activation and detoxification pathways is a critical determinant of an individual's susceptibility to MeIQx-induced carcinogenesis.

digraph "MeIQx Metabolic Activation and Detoxification" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Metabolic Pathways of MeIQx", rankdir="LR", splines=ortho, nodesep=0.5];

node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", margin=0.1];

edge [fontname="Arial", fontsize=10];

MeIQx [label="MeIQx", fillcolor="#4285F4", fontcolor="#FFFFFF"];

N_hydroxy_MeIQx [label="N-hydroxy-MeIQx", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactive_Esters [label="Reactive Esters\n(N-acetoxy-MeIQx, N-sulfonyloxy-MeIQx)", fillcolor="#FBBC05", fontcolor="#202124"];

DNA_Adducts [label="DNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"];

Detoxification [label="Detoxification\n(e.g., Glucuronidation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

MeIQx -> N_hydroxy_MeIQx [label="CYP1A2, CYP1A1\n(N-hydroxylation)", color="#202124"];

N_hydroxy_MeIQx -> Reactive_Esters [label="NAT2, SULTs\n(O-esterification)", color="#202124"];

Reactive_Esters -> DNA_Adducts [label="Covalent Binding", color="#202124"];

N_hydroxy_MeIQx -> Detoxification [label="UGTs", color="#202124"];

{rank=same; MeIQx;}

{rank=same; N_hydroxy_MeIQx;}

{rank=same; Reactive_Esters; Detoxification;}

{rank=same; DNA_Adducts;}

}

Figure 3: Experimental workflow for an in vivo carcinogenicity study.

32P-Postlabeling Assay for MeIQx-DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

-

DNA Isolation: Isolate high molecular weight DNA from tissues or cells exposed to MeIQx.

-

DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

[5][6][7]3. Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.

[5][6][7]4. 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

[5][6][7][8][9]5. Chromatographic Separation: Separate the 32P-labeled adducts by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

[6]6. Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity to determine the adduct levels, typically expressed as adducts per 108 or 109 normal nucleotides.

[5][6][7]

Conclusion

The carcinogenicity of MeIQx-13C is a complex, multi-stage process initiated by metabolic activation to reactive electrophiles that form DNA adducts. This direct genotoxic mechanism is further compounded by the induction of oxidative stress, leading to additional DNA damage. These molecular insults can disrupt critical cellular signaling pathways controlling cell growth, survival, and death, ultimately leading to the development of cancer. The use of MeIQx-13C in tracer studies continues to be pivotal in refining our understanding of these mechanisms. For professionals in drug development, a thorough comprehension of these pathways is essential for identifying potential targets for chemoprevention and for assessing the carcinogenic risk of new chemical entities. Further research is warranted to fully delineate the specific signaling cascades perturbed by MeIQx and to translate these findings into effective strategies for cancer prevention and treatment.

References

- 1. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cigarette smoke and a heterocyclic amine, MeIQx on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the role of MeIQx-13C in DNA adduct formation?

An In-Depth Technical Guide to the Role of MeIQx in DNA Adduct Formation

This technical guide provides a comprehensive overview of the role of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic aromatic amine, in the formation of DNA adducts. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic activation of MeIQx, the resulting DNA adducts, and the methodologies for their analysis.

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed during the high-temperature cooking of meat and fish[1]. Its carcinogenicity is linked to its ability to form covalent adducts with DNA, which can lead to mutations and initiate carcinogenesis[2]. Understanding the mechanisms of MeIQx-induced DNA damage is crucial for assessing its risk to human health and for developing potential preventative strategies. This guide details the metabolic pathways leading to DNA adduct formation, provides quantitative data on adduct levels, and outlines the experimental protocols for their study. The use of isotopically labeled MeIQx, such as MeIQx-¹³C, is instrumental in these studies for accurate quantification and metabolic tracking.

Metabolic Activation of MeIQx

MeIQx is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This activation is a multi-step process primarily involving Phase I and Phase II enzymes.

Phase I Metabolism: The initial and critical step in the bioactivation of MeIQx is the N-hydroxylation of the exocyclic amino group, catalyzed by cytochrome P450 (CYP) enzymes. CYP1A2 is the principal enzyme responsible for this reaction in the liver, while extrahepatic activation can be mediated by CYP1A1[1][3]. This reaction forms the reactive intermediate, N-hydroxy-MeIQx (N-OH-MeIQx).

Phase II Metabolism: The N-hydroxy-MeIQx metabolite undergoes further activation through esterification by Phase II enzymes. N-acetyltransferase 2 (NAT2) plays a significant role in O-acetylation, producing a highly reactive N-acetoxy-MeIQx ester[3]. This unstable intermediate spontaneously breaks down to form a highly electrophilic nitrenium ion, which can then readily react with nucleophilic sites on DNA. Sulfotransferases (SULTs) can also contribute to the activation of N-hydroxy-MeIQx through O-sulfonation, forming a reactive sulfate ester.

Detoxification pathways also exist, involving direct glucuronidation or sulfation of MeIQx or its metabolites, leading to their excretion[4].

Signaling Pathway Diagram

MeIQx-DNA Adducts

The primary targets for MeIQx adduction are guanine bases in DNA. The two major adducts identified are:

-

N²-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx): This is the major adduct formed, resulting from the reaction of the nitrenium ion at the C8 position of guanine[2][3].

-

5-(deoxyguanosin-N²-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N2-MeIQx): This is a minor adduct formed at the N² position of guanine[2][5].

These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations.

Quantitative Data on MeIQx-DNA Adduct Formation

The levels of MeIQx-DNA adducts have been quantified in various in vitro and in vivo models, as well as in human tissues. The use of isotopically labeled standards, such as ¹³C- or deuterium-labeled MeIQx and its adducts, is crucial for accurate quantification by mass spectrometry.

Table 1: MeIQx-DNA Adduct Levels in Rodent Tissues

| Species | Tissue | Dose | Adduct Level (adducts per 10⁷ nucleotides) | Reference |

| Rat (F344) | Liver | 10 mg/kg | 3.07 ± 0.84 | [5] |

| Rat (F344) | Liver | 0.5 mg/kg | 0.45 ± 0.27 | [5] |

| Rat (Sprague-Dawley) | Liver | 100 ppm in diet (4 weeks) | ~1.5 | [6] |

| Rat (Sprague-Dawley) | Liver | 10 ppm in diet (4 weeks) | ~0.2 | [6] |

| Mouse (C57BL/6) | Liver | 2.13 mg/kg | ~60 (per 10⁷ nucleotides per mg/kg) | |

| Mouse (C57BL/6) | Pancreas | 2.13 mg/kg | ~10 (per 10⁷ nucleotides per mg/kg) | |

| Mouse (C57BL/6) | Colorectum | 2.13 mg/kg | ~5 (per 10⁷ nucleotides per mg/kg) |

Table 2: MeIQx-DNA Adduct Levels in Human Tissues

| Tissue | Adduct Level (adducts per 10¹⁰ nucleotides) | Reference |

| Colon | 14 | [7][8] |

| Rectum | 18 | [7][8] |

| Kidney | 1.8 | [7][8] |

| Pancreas | Indistinguishable from background | [9] |

| Duodenum | Indistinguishable from background | [9] |

Experimental Protocols

Synthesis of ¹³C-Labeled MeIQx

While detailed, step-by-step synthesis protocols for ¹³C-labeled MeIQx are often proprietary or described in less detail in publicly available literature, the general approach involves introducing ¹³C-labeled precursors at specific steps in the chemical synthesis of MeIQx. A reported synthesis of isotopically-labeled [¹³C, ¹⁵N₂] MeIQx provides a basis for such methods[1][4]. The synthesis generally follows the route of reacting a labeled quinoxaline derivative with a labeled amino-imidazole moiety. Commercial vendors like Santa Cruz Biotechnology and LGC Standards offer custom synthesis of ¹³C-labeled MeIQx[10][11].

In Vitro DNA Adduct Formation Assay with Liver Microsomes

This protocol describes a typical in vitro experiment to assess the formation of MeIQx-DNA adducts using liver microsomes, which contain the necessary CYP enzymes for metabolic activation.

Materials:

-

Rat or human liver microsomes

-

MeIQx (or ¹³C-MeIQx) solution in DMSO

-

Calf thymus DNA

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, calf thymus DNA, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add MeIQx solution to the mixture.

-

Metabolic Activation: Add the NADPH regenerating system to initiate the metabolic activation.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ethanol to precipitate the DNA and proteins.

-

DNA Isolation: Isolate the DNA from the reaction mixture using a DNA extraction kit according to the manufacturer's instructions.

-

DNA Hydrolysis: Enzymatically hydrolyze the isolated DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the resulting deoxynucleoside mixture by LC-MS/MS to identify and quantify the MeIQx-DNA adducts.

Experimental Workflow Diagram

In Vivo DNA Adduct Formation in Rodents

This protocol outlines a general procedure for studying MeIQx-DNA adduct formation in a rodent model.

Materials:

-

Laboratory rats (e.g., F344 or Sprague-Dawley)

-

MeIQx (or ¹³C-MeIQx) suspension in a suitable vehicle (e.g., corn oil)

-

Gavage needles

-

Surgical instruments for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

DNA extraction kit

-

Enzymes for DNA hydrolysis

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer MeIQx to the rats by oral gavage at the desired dose. A control group should receive the vehicle only.

-

Time Course: Euthanize the animals at specific time points after dosing (e.g., 24 hours, 48 hours, 1 week) to study the kinetics of adduct formation and repair.

-

Tissue Collection: Immediately after euthanasia, dissect the target organs (e.g., liver, colon, kidney).

-

Tissue Processing: Rinse the tissues with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until DNA extraction.

-

DNA Isolation: Extract genomic DNA from the tissues using a DNA extraction kit.

-

DNA Hydrolysis: Enzymatically hydrolyze the DNA to deoxynucleosides.

-

LC-MS/MS Analysis: Analyze the deoxynucleoside mixture by LC-MS/MS for the quantification of MeIQx-DNA adducts.

LC-MS/MS Analysis of MeIQx-DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of DNA adducts.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of deoxynucleosides and their adducts[5].

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed[7].

-

Mass Spectrometer: A triple quadrupole mass spectrometer is often used, operating in the positive electrospray ionization (ESI) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transition for dG-C8-MeIQx is typically the fragmentation of the protonated molecular ion (m/z 479) to the protonated aglycone base (m/z 363), corresponding to the loss of the deoxyribose moiety[3][5]. For ¹³C-labeled dG-C8-MeIQx, the m/z values will be shifted accordingly.

Logical Relationship Diagram for Adduct Analysis

Conclusion

The formation of DNA adducts by MeIQx is a critical event in its mechanism of carcinogenicity. This technical guide has provided a detailed overview of the metabolic activation pathways, the types of DNA adducts formed, quantitative data on their levels in various tissues, and the experimental protocols for their study. The use of isotopically labeled MeIQx, particularly ¹³C-MeIQx, in conjunction with sensitive LC-MS/MS methods, is essential for accurate quantification and for elucidating the dose-response relationships of DNA adduct formation. This knowledge is fundamental for risk assessment and for the development of strategies to mitigate the adverse health effects of this common dietary carcinogen.

References

- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 [lgcstandards.com]

Metabolic Activation of MeIQx-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core metabolic activation pathways of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent heterocyclic aromatic amine formed during the cooking of meat. Understanding these pathways is critical for assessing its carcinogenic risk and for the development of potential chemopreventive strategies. This guide provides a comprehensive overview of the enzymatic processes, resulting DNA damage, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Metabolic Activation Pathways

The genotoxicity of MeIQx is not inherent but arises from its metabolic conversion to reactive electrophiles that can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. This bioactivation is a multi-step process primarily occurring in the liver.

Phase I: N-Hydroxylation by Cytochrome P450 1A2 (CYP1A2)

The initial and rate-limiting step in the metabolic activation of MeIQx is the N-oxidation of its exocyclic amino group to form N-hydroxy-MeIQx.[1][2] This reaction is almost exclusively catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme, which is highly expressed in the human liver.[1][2] N-hydroxy-MeIQx is the major oxidation product and the primary proximate carcinogen of MeIQx metabolism in human liver microsomes.[1][2] While CYP1A2 is the principal enzyme, extrahepatic P450 isoforms like CYP1A1 may also contribute to a lesser extent to MeIQx activation.[3]

Phase II: O-Esterification of N-hydroxy-MeIQx

The N-hydroxy-MeIQx metabolite undergoes further activation through O-esterification by phase II enzymes, primarily N-acetyltransferase 2 (NAT2) and sulfotransferases (SULTs).[4][5]

-

O-Acetylation by NAT2: N-acetyltransferase 2 (NAT2) catalyzes the O-acetylation of N-hydroxy-MeIQx to form a highly reactive N-acetoxy-MeIQx ester.[3][6] This ester is unstable and spontaneously decomposes to form a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that reacts with DNA.[5] The activity of NAT2 is subject to genetic polymorphism, leading to "rapid," "intermediate," and "slow" acetylator phenotypes, which can influence an individual's susceptibility to the carcinogenic effects of MeIQx.[6]

-

O-Sulfonation by SULTs: Sulfotransferases, particularly SULT1A1, can also catalyze the O-sulfonation of N-hydroxy-MeIQx to form a reactive N-sulfonyloxy-MeIQx ester.[7] This ester, similar to the N-acetoxy ester, can generate a nitrenium ion that damages DNA.

Detoxification Pathways

Concurrent with activation, MeIQx and its metabolites can undergo detoxification. A significant detoxification pathway for N-hydroxy-MeIQx is N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which leads to the formation of a stable and excretable N-glucuronide conjugate.[8]

Metabolic Activation Pathway of MeIQx

References

- 1. Involvement of CYP1A2 in mexiletine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-hydroxy-MeIQx is the major microsomal oxidation product of the dietary carcinogen MeIQx with human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethyl-imidazo[4,5- f]quinoxaline 3',5'-diphosphate, a major DNA adduct, detected by nuclease P1 modification of the 32P-postlabeling method, in the liver of rats fed MeIQx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.library.louisville.edu [ir.library.louisville.edu]

- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

The Genotoxic Profile of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2][3] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), MeIQx has been the subject of extensive research to elucidate its mechanisms of genotoxicity and carcinogenicity.[2][4][5] This technical guide provides an in-depth overview of the genotoxicity of MeIQx, with a focus on its metabolic activation, DNA adduct formation, and mutagenic potential. The use of isotopically labeled MeIQx, including ¹³C- and ¹⁴C-labeled analogues, has been instrumental in many of the metabolic and disposition studies discussed herein, enabling precise quantification and tracing of the compound and its metabolites.[3][4][6]

Metabolic Activation and Detoxification

MeIQx itself is not directly genotoxic; it requires metabolic activation to exert its harmful effects.[3][4] This bioactivation process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues.[1][7] The key steps in the metabolic activation and detoxification pathways are summarized below.

Bioactivation Pathway:

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of MeIQx by CYP enzymes, leading to the formation of N-hydroxy-MeIQx (N-OH-MeIQx).[1][4][5]

-

O-esterification: The proximate carcinogen, N-OH-MeIQx, is further activated by O-esterification, primarily through O-acetylation by N-acetyltransferase 2 (NAT2) or sulfation by sulfotransferases (SULTs).[1][2] This results in the formation of highly reactive esters.

-

Formation of the Nitrenium Ion: These esters are unstable and spontaneously break down to form a highly electrophilic nitrenium ion, which can then readily react with DNA.[8]

Detoxification Pathway:

Parallel to bioactivation, MeIQx and its metabolites can undergo detoxification through several pathways, including:

-

Glucuronidation: Conjugation with glucuronic acid, a major detoxification route.[5][9]

-

Oxidation: Ring oxidation at various positions.[2]

The balance between these activation and detoxification pathways is a critical determinant of an individual's susceptibility to the genotoxic effects of MeIQx.[2]

Quantitative Genotoxicity Data

The genotoxicity of MeIQx has been quantified in numerous studies using various endpoints. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vivo Mutagenicity Studies in Transgenic Mice

| Animal Model | Tissue | Treatment | Mutant Frequency (MF) Increase (Fold over Control) | Reference |

| gpt delta Transgenic Mice | Liver | 300 ppm in diet for 12 weeks | 8.6 | [10] |

| gpt delta Transgenic Mice | Liver | 30 ppm in diet for 12 weeks | 2.3 | [10] |

| gpt delta Transgenic Mice | Liver | 3 ppm in diet for 12 weeks | 1.2 (not statistically significant) | [10] |

| gpt delta Transgenic Mice | Liver | 300 ppm in diet for 78 weeks | ~20 | [10] |

| lacI Transgenic (Big Blue®) Mice | Liver | 300 ppm in diet for 12 weeks (females) | > males | [11] |

| lacI Transgenic (Big Blue®) Mice | Colon | 300 ppm in diet for 12 weeks (females) | > males | [11] |

| c-myc/lambda lacZ Bitransgenic Mice | Liver | 0.06% (w/w) MeIQx in diet | At least 40-fold higher than control | [12] |

In Vivo Micronucleus Assay

| Animal Model | Treatment | Result | Reference |

| Mice | 100 mg/kg (intragastric) | Slight but statistically significant increase in micronucleated reticulocytes 48h after treatment. | [11] |

| Mice | 40 mg/kg | Negative for induction of micronuclei. | [13][14] |

DNA Adduct Formation

| System | Adduct Type | Quantitative Data | Reference |

| Human Mammary Epithelial Cells | IQ-DNA adducts | 14.8 adducts / 10⁸ nucleotides (mean) | [8] |

| Human Mammary Fibroblasts | IQ-DNA adducts | 2.5 adducts / 10⁸ nucleotides (mean) | [8] |

| Rodent Liver | MeIQx-DNA adducts | Levels correlate with dose. | [13][14] |

Experimental Protocols

In Vivo Mutagenicity Assay in gpt delta Transgenic Mice

-

Animal Model: gpt delta transgenic mice.

-

Treatment: Mice were fed a diet containing 300, 30, or 3 ppm of MeIQx for 12 weeks. Another group was fed a diet with 300 ppm MeIQx for 78 weeks.

-

Sample Collection: Livers were collected at the end of the treatment period.

-

DNA Extraction and Analysis: High molecular weight genomic DNA was extracted from the liver. The gpt gene was rescued into lambda phages. The gpt mutations were detected by plating the phages on E. coli expressing Cre recombinase and selecting for 6-thioguanine resistance. The mutant frequency was calculated as the ratio of the number of mutant plaques to the total number of rescued plaques.[10]

In Vivo Micronucleus Assay

-

Animal Model: Male Big Blue® C57BL/6N x C3H/HeN F1 mice.

-

Treatment: A single intragastric administration of MeIQx (100 mg/kg).

-

Sample Collection: Peripheral blood was collected at 24, 48, and 72 hours after treatment.

-

Analysis: Blood smears were prepared and stained with acridine orange. The frequency of micronucleated reticulocytes was determined by counting at least 1000 reticulocytes per animal under a fluorescence microscope.[11]

Signaling Pathways and Genotoxic Mechanisms

The genotoxicity of MeIQx is intrinsically linked to the formation of bulky DNA adducts, primarily at the C8 position of guanine (dG-C8-MeIQx).[1][15] These adducts can lead to mutations if not repaired before DNA replication. The predominant type of mutation induced by MeIQx is G:C to T:A transversions.[10]

The presence of MeIQx-DNA adducts triggers cellular DNA damage responses. While not extensively detailed in the provided search results, it is known that bulky DNA adducts are typically recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[1] If the DNA damage is overwhelming or the repair mechanisms are deficient, it can lead to the fixation of mutations, chromosomal instability, and ultimately, the initiation of carcinogenesis.

Conclusion

The genotoxicity of MeIQx is a complex process initiated by metabolic activation to a reactive intermediate that forms DNA adducts. These adducts, if not properly repaired, can lead to characteristic mutations, providing a mechanistic basis for the observed carcinogenicity of this compound in animal models. The use of isotopically labeled MeIQx has been invaluable in delineating its metabolic fate and quantifying its genotoxic effects. A thorough understanding of these mechanisms is crucial for assessing the risk posed by dietary exposure to MeIQx and for the development of potential preventative strategies.

References

- 1. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolism of the mutagen MeIQx in vivo: metabolite screening by liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. Metabolism of the food-derived carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in bitransgenic c-myc/lambda lacZ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An experimental approach to identifying the genotoxic risk by cooked meat mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An experimental approach to identifying the genotoxic risk from cooked meat mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Preliminary Studies on the Bioavailability of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a prevalent heterocyclic amine formed during the cooking of meat. The insights presented herein are crucial for assessing its carcinogenic potential and for the development of potential mitigative strategies. While the focus is on MeIQx, the data is largely derived from studies using radiolabeled ([14C]) MeIQx, which is biochemically equivalent to isotopically labeled variants such as 13C-MeIQx for the purposes of tracking its metabolic fate.

Absorption and Distribution

MeIQx is rapidly absorbed from the gastrointestinal tract following oral administration. Studies in mice have shown that both MeIQx and the related compound IQ are quickly taken up into the bloodstream and distributed to various tissues.[1] Peak blood levels of radioactivity in nonhuman primates administered with radiolabeled MeIQx were observed within 1-3 hours after dosing.[2]

In rats administered 14C-MeIQx, the radiolabel was widely distributed throughout the body within an hour.[3] Notably, non-extractable radioactivity persisted in the liver and kidneys for up to six days after administration.[3] In mice, radioactivity was detected in all studied organs, including the stomach, intestines, blood, liver, spleen, lung, and kidney.[1][3] Interestingly, significantly higher levels of MeIQx were found in the lungs and blood of mice compared to IQ.[1] While the small intestine is the primary site for absorption, some absorption from the large intestine has also been observed.[1]

Metabolism

The metabolism of MeIQx is complex, involving multiple enzymatic pathways that lead to both detoxification and bioactivation products. The liver is the primary site of metabolism.

In humans, five principal metabolites have been identified in urine following a dietary-equivalent dose of 14C-MeIQx.[4] A notable interindividual variation in metabolism is observed.[4] Key metabolic reactions include N-glucuronidation and sulfamate formation at the exocyclic amine group, which are important detoxification pathways.[5] Cytochrome P450 (CYP) enzymes, particularly CYP1A2, play a crucial role in the oxidative metabolism of MeIQx.[1][4]

One of the major metabolites in humans is 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), which can account for 25-50% of the recovered radioactivity in urine.[6][7] Other significant metabolites include the phase II conjugates MeIQx-N2-sulfamate and MeIQx-N2-glucuronide.[6][7] Bioactivation of MeIQx occurs via N-oxidation mediated by CYP1A2, forming the genotoxic metabolite 2-(hydroxyamino)-3,8-dimethylimidazo-[4,5-f]quinoxaline (N-hydroxy-MeIQx).[4] This reactive metabolite can form DNA adducts, a critical step in chemical carcinogenesis. The N2-glucuronide conjugate of N-hydroxy-MeIQx has been detected in human urine, indicating that this bioactivation pathway is active in humans.[4][8]

In nonhuman primates, seven urinary metabolites have been identified, five of which are also found in rats.[2] A major and novel metabolite identified in monkeys is the N1-glucuronide of MeIQx.[2] Another unique metabolite found in both urine and feces of monkeys is 7-oxo-MeIQx, which is likely a product of enteric bacterial metabolism.[2]

The following diagram illustrates the major metabolic pathways of MeIQx.

Caption: Major Metabolic Pathways of MeIQx.

Excretion

MeIQx and its metabolites are primarily excreted in the urine and feces. In human volunteers who ingested 14C-labeled MeIQx, urinary excretion ranged from 20.2% to 58.6% of the administered dose.[4] Unchanged MeIQx accounted for a small fraction of the excreted dose, typically between 0.7% and 4.9% in urine.[3][4]

In rats, within 72 hours of an oral dose of 14C-MeIQx, 33-56% of the radioactivity was recovered in the urine and 37-75% in the feces, accounting for over 99% of the total dose.[1] Biliary excretion is also a significant route, with 25-50% of a dose being recovered in the bile of rats within 24 hours.[1][3]

In nonhuman primates, approximately 50% to 70% of the administered dose was excreted in the urine within 72 hours, while 15-20% was recovered in the feces.[2]

Data Presentation

The following tables summarize the quantitative data on MeIQx bioavailability from various studies.

Table 1: Excretion of MeIQx in Different Species

| Species | Route of Administration | Dose | % of Dose in Urine | % of Dose in Feces | Time Frame | Citation |

| Human | Oral | Dietary Equivalent | 20.2 - 58.6 | Not Reported | Not Specified | [4] |

| Human | Oral (in cooked meat) | Varied | 1.8 - 4.9 (unchanged) | Not Reported | 12 hours | [3] |

| Rat | Oral | 20 mg/kg | 33 - 56 | 37 - 75 | 72 hours | [1] |

| Rat | Intragastric | Not Specified | 40 | 49 | Not Specified | [3] |

| Nonhuman Primate | Oral | 2.2 or 50 µmol/kg | ~50 - 70 | ~15 - 20 | 72 hours | [2] |

| Mouse | Oral | Not Specified | 20 - 25 | Not Reported | 6 hours | [3] |

Table 2: Major Urinary Metabolites of MeIQx in Humans and Nonhuman Primates

| Metabolite | Human (% of Recovered Radioactivity in Urine) | Nonhuman Primate (% of Dose Excreted in Urine) | Citation |

| Unchanged MeIQx | 1.5 - 5.6 | 15 - 25 | [2][6][7] |

| IQx-8-COOH | 25 - 50 | Not Reported | [6][7] |

| MeIQx-N2-sulfamate | 5.1 - 17.7 | Identified | [2][6][7] |

| MeIQx-N2-glucuronide | 5.6 - 13.4 | Identified | [2][6][7] |

| N-hydroxy-MeIQx-N2-glucuronide | 12.9 - 22.2 | Not Detected | [2][6][7] |

| 8-CH2OH-IQx | 2.7 - 9.2 | Not Reported | [6][7] |

| MeIQx-N1-glucuronide | Not Reported | 31 - 37 | [2] |

| 7-oxo-MeIQx | Not Reported | 20 - 25 | [2] |

Experimental Protocols

The following section details the methodologies employed in key studies on MeIQx bioavailability.

General Experimental Workflow for MeIQx Bioavailability Studies

Caption: General Experimental Workflow.

1. Synthesis and Administration of Labeled MeIQx:

-

Isotopic Labeling: Studies typically utilize 14C-labeled MeIQx to trace its metabolic fate. The synthesis involves introducing the radiolabel at a specific position in the molecule.

-

Administration: The labeled compound is administered to test subjects (animals or humans) via oral gavage or as part of a controlled diet. Doses are often selected to be relevant to human dietary exposure.

2. Sample Collection:

-

Urine and feces are collected over a defined period (e.g., 24, 48, or 72 hours) to determine the extent and rate of excretion.

-

Blood samples are drawn at various time points to assess the pharmacokinetics of MeIQx and its metabolites.

-

Tissues from various organs are collected post-mortem in animal studies to investigate tissue distribution and potential sites of accumulation.

3. Sample Preparation and Analysis:

-

Extraction: MeIQx and its metabolites are extracted from biological matrices using techniques such as solid-phase extraction or liquid-liquid extraction. Immunoaffinity chromatography with monoclonal antibodies specific to MeIQx can be used for selective purification.[3]

-

Quantification: Total radioactivity in samples is often measured using liquid scintillation counting. For highly sensitive detection, particularly of DNA adducts, accelerator mass spectrometry (AMS) may be employed.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the primary method used to separate MeIQx from its various metabolites.[2][3]

-

Structural Elucidation: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are used to identify the chemical structures of the metabolites.[2] Techniques like thermospray-mass spectrometry have been used for this purpose.[3]

Conclusion

Preliminary studies on the bioavailability of MeIQx reveal its rapid absorption, wide distribution, and complex metabolism in both animals and humans. The metabolic pathways involve both detoxification and bioactivation processes, with significant interindividual and interspecies variability. The formation of the genotoxic metabolite N-hydroxy-MeIQx and its subsequent detection as a glucuronide conjugate in human urine underscores the potential carcinogenic risk associated with dietary exposure to MeIQx. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research aimed at understanding the mechanisms of MeIQx-induced carcinogenesis and for the development of effective risk assessment and mitigation strategies.

References

- 1. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of the food-derived carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The disposition of the dietary mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in healthy and pancreatic cancer compromised humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Investigating the Mutagenic Properties of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Understanding its mechanisms of action is crucial for risk assessment and the development of potential inhibitory strategies. This technical guide provides an in-depth overview of the mutagenic properties of MeIQx, focusing on its metabolic activation, DNA adduct formation, and the resultant genotoxic effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the critical biological pathways are presented to serve as a comprehensive resource for professionals in the fields of toxicology, cancer research, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed when amino acids and creatine react at high temperatures during the cooking of muscle meats. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant and potent mutagens found in the Western diet[1]. Epidemiological and experimental studies have linked exposure to MeIQx with an increased risk of various cancers, including those of the liver, colon, breast, and prostate[2]. The carcinogenicity of MeIQx is intrinsically linked to its ability to induce mutations in the genetic material. This guide delves into the fundamental molecular mechanisms underlying the mutagenicity of MeIQx.

The primary mechanism of MeIQx-induced mutagenesis involves its metabolic activation into a reactive intermediate that can covalently bind to DNA, forming DNA adducts[2][3]. These adducts can lead to errors during DNA replication and transcription, ultimately resulting in mutations. The metabolic activation of MeIQx is a multi-step process primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, followed by further activation through N-acetyltransferase (NAT) or sulfotransferase (SULT) enzymes[4]. The formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx), is a critical event in the initiation of MeIQx-induced carcinogenesis[3][4].

This document will provide a detailed examination of the experimental methodologies used to study the mutagenic properties of MeIQx, present key quantitative data from these studies in a structured format, and illustrate the involved biological pathways through detailed diagrams.

Metabolic Activation and Detoxification of MeIQx

The genotoxicity of MeIQx is dependent on its biotransformation into electrophilic metabolites that can react with DNA. This process is counterbalanced by detoxification pathways that facilitate its excretion.

Bioactivation Pathway

The primary route of MeIQx activation begins with N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver[4]. The resulting metabolite, N-hydroxy-MeIQx, can be further activated through O-esterification by N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs) to form highly reactive acetoxy or sulfonyloxy esters. These unstable esters can spontaneously break down to form a reactive nitrenium ion, which is the ultimate carcinogenic species that binds to DNA[4]. While CYP1A2 is the primary enzyme for N-hydroxylation in the liver, extrahepatic activation can be mediated by CYP1A1[4].

Detoxification Pathways

Concurrent with bioactivation, MeIQx and its metabolites can undergo detoxification. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway for N-hydroxy-MeIQx, leading to the formation of N-hydroxy-MeIQx-N2-glucuronide, which is then excreted in the urine[5]. Direct conjugation of MeIQx with glutathione, mediated by glutathione S-transferases (GSTs), also represents a detoxification route.

Experimental Protocols

The investigation of MeIQx's mutagenic properties relies on a set of well-established experimental assays. The following sections provide detailed protocols for the most critical of these.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:

Methodology:

-

Strain Preparation: Cultures of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight in nutrient broth.

-

Metabolic Activation: A metabolically active S9 fraction, typically derived from the livers of rats induced with Aroclor 1254, is prepared and mixed with a cofactor solution (S9 mix) to mimic mammalian metabolism.

-

Exposure: In a test tube, 100 µL of the bacterial culture is mixed with various concentrations of MeIQx-13C (dissolved in a suitable solvent like DMSO) and 500 µL of the S9 mix (for assays with metabolic activation) or a buffer (for assays without).

-

Plating: 2 mL of molten top agar containing a trace amount of histidine and biotin is added to the tube, mixed, and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated in the dark at 37°C for 48 to 72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control plates (solvent only). Positive controls with known mutagens are run in parallel to ensure the validity of the assay.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts, such as those formed by MeIQx.

Experimental Workflow:

Methodology:

-

DNA Isolation: High molecular weight DNA is isolated from tissues or cells exposed to MeIQx-13C.

-

Enzymatic Digestion: The DNA is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The adducted nucleotides are enriched by digestion with nuclease P1, which dephosphorylates normal nucleotides to deoxynucleosides, leaving the bulky adducts as substrates for the subsequent labeling step.

-

32P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the number of adducts per 107-1010 normal nucleotides.

Mammalian Cell Mutagenicity Assay (CHO/HPRT Assay)

This assay measures the induction of forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in Chinese Hamster Ovary (CHO) cells.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: CHO cells are cultured and then treated with various concentrations of MeIQx-13C for a defined period (e.g., 4-5 hours), both in the presence and absence of an S9 metabolic activation system.

-

Mutation Expression: After treatment, the cells are washed and cultured in fresh medium for a period (typically 6-8 days) to allow for the expression of any induced mutations at the HPRT locus.

-

Mutant Selection: Cells are then plated in two sets of conditions: one in normal medium to determine the cloning efficiency (viability) and another in medium containing the purine analog 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while HPRT mutant cells will survive and form colonies.

-

Colony Staining and Counting: After a suitable incubation period for colony formation, the plates are fixed and stained, and the colonies are counted.

-

Calculation of Mutant Frequency: The mutant frequency is calculated by dividing the number of 6-TG resistant colonies by the number of viable cells (determined from the cloning efficiency plates). A significant, dose-dependent increase in mutant frequency compared to the solvent control indicates a mutagenic effect.

Quantitative Data on MeIQx Mutagenicity

The following tables summarize key quantitative data from studies investigating the mutagenic properties of MeIQx.

Table 1: DNA Adduct Formation in Rat Liver after MeIQx Administration

| MeIQx Dose (in diet) | Duration of Administration | DNA Adduct Level (adducts per 107 nucleotides) | Reference |

| 0.4 ppm | 1 week | 0.04 | [3] |

| 4 ppm | 1 week | 0.28 | [3] |

| 40 ppm | 1 week | 3.34 | [3] |

| 400 ppm | 1 week | 39.0 | [3] |

| 400 ppm | 4 weeks | 110 | [3] |

Table 2: MeIQx-Induced Mutagenesis and DNA Adducts in CHO Cells

| Cell Line | MeIQx Concentration (µM) | hprt Mutant Frequency (mutants per 106 viable cells) | dG-C8-MeIQx Adducts (adducts per 108 nucleotides) | Reference |

| UV5/CYP1A1/NAT24 (rapid acetylator) | 10 | ~15 | ~20 | [1] |

| 25 | ~40 | ~45 | [1] | |

| 50 | ~80 | ~90 | [1] | |

| UV5/CYP1A1/NAT25B (slow acetylator) | 50 | Negligible | ~15 | [1] |

| UV5/CYP1A1 | 50 | Negligible | ~5 | [1] |

Data are approximated from graphical representations in the cited literature.

Signaling Pathways in MeIQx-Induced Mutagenesis

The mutagenic activity of MeIQx is not only a result of its metabolic activation and DNA adduct formation but also involves the cellular response to the induced DNA damage.

Metabolic Activation and DNA Adduct Formation Pathway:

Cellular Response to MeIQx-Induced DNA Damage:

The formation of bulky DNA adducts by MeIQx triggers the DNA Damage Response (DDR), a complex network of signaling pathways that senses DNA lesions, signals their presence, and promotes their repair. Key players in this response include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.

Activated p53 can induce cell cycle arrest, providing time for the cell to repair the DNA damage, primarily through the Nucleotide Excision Repair (NER) pathway, which is responsible for removing bulky adducts. If the damage is too extensive to be repaired, p53 can trigger apoptosis (programmed cell death), eliminating the damaged cell and preventing the propagation of mutations.

Conclusion

MeIQx is a potent dietary mutagen whose carcinogenicity is driven by its metabolic activation to a DNA-reactive species. The formation of dG-C8-MeIQx adducts is a critical initiating event, leading to mutations if not properly repaired by the cellular DNA damage response machinery. The experimental protocols detailed in this guide, including the Ames test, 32P-postlabeling, and mammalian cell mutagenicity assays, are fundamental tools for assessing the genotoxic risk of MeIQx and for evaluating the efficacy of potential chemopreventive agents. The quantitative data presented highlight the dose-dependent nature of MeIQx-induced DNA damage and mutagenesis. A thorough understanding of the signaling pathways involved in both the activation of MeIQx and the cellular response to the resulting DNA damage is essential for developing strategies to mitigate the health risks associated with the consumption of this prevalent dietary carcinogen. Further research is warranted to fully elucidate the complex interplay between these pathways and to identify novel targets for cancer prevention.

References

- 1. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA adducts formed by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in rat liver: dose-response on chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dose-response studies of MeIQx in rat liver and liver DNA at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: MeIQx-13C as a Biomarker for Dietary Carcinogen Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a significant dietary carcinogen, and the use of its isotopically labeled form, MeIQx-13C, as a critical tool for exposure assessment and metabolic studies. MeIQx is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] Accurate quantification of MeIQx exposure and its metabolic fate is paramount for understanding its role in human carcinogenesis and for developing potential risk mitigation strategies.

Metabolic Pathways of MeIQx

The genotoxicity of MeIQx is dependent on its metabolic activation. The metabolic process involves a delicate balance between bioactivation pathways that lead to carcinogenic intermediates and detoxification pathways that facilitate excretion.[3][4]

1.1. Bioactivation Pathway

The primary route for MeIQx bioactivation begins in the liver, catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[3][5][6] This enzyme mediates the N-hydroxylation of MeIQx to form 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx).[5][7] Subsequent O-esterification of this intermediate by phase II enzymes, such as N-acetyltransferase (NAT2) or sulfotransferases (SULTs), produces highly reactive N-acetoxy or N-sulfonyloxy esters.[3][8] These electrophilic species can covalently bind to DNA, forming DNA adducts, most notably at the C8 position of guanine (dG-C8-MeIQx).[9] The formation of these adducts is considered a critical initiating event in the carcinogenic process.[2]

1.2. Detoxification Pathway

In humans, the predominant metabolic route for MeIQx is detoxification, also heavily mediated by CYP1A2.[6][8] CYP1A2 catalyzes the oxidation of the 8-methyl group, leading to the formation of 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), which is the major metabolite excreted in human urine.[5][6][8][10] Other detoxification routes include direct N-glucuronidation of MeIQx by UDP-glucuronosyltransferases (UGTs) and the formation of sulfamic acid derivatives.[8] The bioactivated intermediate, N-OH-MeIQx, can also be detoxified through N2-glucuronidation, a common pathway in humans that serves as an indicator of both bioactivation and detoxification processes.[3][5]

Role of MeIQx-13C as a Biomarker

The use of stable isotope-labeled internal standards, such as 13C-labeled MeIQx (MeIQx-13C), is essential for the accurate and precise quantification of MeIQx and its metabolites in complex biological matrices.[11] These standards, which have a known concentration added at the beginning of sample processing, co-elute with the native analyte but are distinguished by their higher mass. This allows for the correction of analyte loss during sample extraction and cleanup, as well as for the compensation of matrix effects (ion suppression or enhancement) during mass spectrometry analysis.

Biomarkers of MeIQx exposure and effect include:

-

Parent Compound: Unchanged MeIQx excreted in urine reflects recent dietary intake.[12]

-

Metabolites: Urinary profiles of metabolites like IQx-8-COOH and N-OH-MeIQx-N2-glucuronide provide insight into an individual's metabolic phenotype (i.e., the balance between detoxification and bioactivation).[3][10]

-

DNA Adducts: Quantifying adducts like dG-C8-MeIQx in tissues or circulating cells provides a measure of the biologically effective dose—the amount of carcinogen that has reached and damaged its target DNA.[9]

-

Protein Adducts: Adducts with abundant, long-lived proteins like serum albumin or hemoglobin can serve as biomarkers for integrated exposure over longer periods.[13]

Quantitative Data on MeIQx Exposure and Metabolism

The following tables summarize key quantitative data from human studies, illustrating typical levels of excretion and adduct formation.

Table 1: Urinary Excretion of MeIQx and its Metabolites in Humans

| Analyte | Percentage of Ingested Dose Excreted | Collection Time (Post-Meal) | Reference |

|---|---|---|---|

| Unchanged MeIQx | 1.8 - 4.9% | 12 hours | [12] |

| Unchanged MeIQx | 1.5 - 5.6% | 24 hours | [10] |

| Total MeIQx (after acid hydrolysis) | 10.5 ± 3.5% | 12 hours | [14] |

| IQx-8-COOH | 25 - 50% | 24 hours | [10] |

| N-OH-MeIQx-N2-Glucuronide | 12.9 - 22.2% | 24 hours | [10] |

| 8-CH2OH-IQx | 2.7 - 9.2% | 24 hours |[10] |

Table 2: MeIQx-DNA Adduct Levels in Human and Rodent Tissues

| Species | Tissue | Adduct Level (adducts per 10^n nucleotides) | Dose / Exposure Condition | Reference |

|---|---|---|---|---|

| Human | Colon | ~10-fold higher than rodents at same dose | Oral administration of [14C]-MeIQx | [9] |

| Rat | Liver | Dose-dependent increase | Chronic feeding (4 orders of magnitude dose range) | [9] |

| Rat | Liver, Zymbal Gland, Skin | Carcinomas induced | 200-400 ppm in diet for 56 weeks | [15] |

| N/A | Prostate Tissue | LOQ <3 adducts per 10^9 nts for dG-C8-MeIQx | N/A (Analytical Method) |[16] |

LOQ: Limit of Quantification

Experimental Protocols for MeIQx Analysis

The quantification of MeIQx and its adducts requires highly sensitive and specific analytical methods. The general workflow involves sample preparation followed by instrumental analysis, typically using mass spectrometry.

4.1. Analysis of MeIQx and Metabolites in Urine

This protocol outlines a typical method for measuring MeIQx and its acid-labile conjugates in urine.

-

Sample Collection: Collect 12- or 24-hour urine samples and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples and spike with a known amount of isotopically labeled internal standard (e.g., [13C,15N2]MeIQx).

-

Hydrolysis (Optional): To measure total MeIQx (free and conjugated), perform acid hydrolysis to release the parent amine from its glucuronide and sulfamate conjugates.[14]

-

Solid-Phase Extraction (SPE): Use a cation-exchange or reversed-phase SPE cartridge to extract, clean up, and concentrate the amines from the urine matrix.

-

Immunoaffinity Chromatography (IAC): For highly selective purification, pass the SPE eluate through an IAC column containing monoclonal antibodies specific to MeIQx.[7][14]

-

LC-MS/MS Analysis: Analyze the purified extract using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Use a C18 reversed-phase column to separate MeIQx from other components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native MeIQx and its labeled internal standard.

-

4.2. Analysis of MeIQx-DNA Adducts in Tissues

This protocol describes a method for quantifying dG-C8-MeIQx adducts, often employing ultra-sensitive techniques.

-

Tissue Collection: Obtain tissue biopsies or samples and immediately freeze them in liquid nitrogen, then store at -80°C.

-

DNA Isolation: Extract high-purity DNA from the tissue using standard phenol-chloroform extraction or commercial kits.

-

Internal Standard Spiking: Spike the isolated DNA with a known amount of an isotopically labeled adduct standard (e.g., dG-C8-[2H3C]-MeIQx).[16]

-

Enzymatic Hydrolysis: Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Adduct Enrichment: Purify and enrich the adducted nucleosides from the bulk of normal nucleosides, often using SPE.

-

LC-MS/MS or AMS Analysis:

-

LC-MS/MS: Use nanoliquid chromatography for enhanced sensitivity, coupled with high-resolution accurate mass spectrometry (HRAMS) or tandem mass spectrometry to quantify the adduct.[16]

-

Accelerator Mass Spectrometry (AMS): For studies using 14C-labeled MeIQx, AMS provides unparalleled sensitivity, capable of detecting as few as one adduct per 10^12 nucleotides, making it ideal for low, diet-relevant dose studies.[9]

-

Conclusion

MeIQx-13C and other isotopically labeled analogues are indispensable tools for accurately assessing human exposure to the dietary carcinogen MeIQx. By enabling precise quantification in various biological matrices, these biomarkers facilitate a deeper understanding of MeIQx absorption, metabolism, and genotoxicity. The measurement of urinary metabolites provides a non-invasive window into an individual's metabolic handling of the carcinogen, while the quantification of DNA adducts offers a direct measure of the biologically effective dose at the molecular level. These advanced analytical approaches are crucial for molecular epidemiology studies seeking to elucidate the link between dietary HAA intake and cancer risk, and for the development of targeted strategies in chemoprevention and drug development.

References

- 1. d-nb.info [d-nb.info]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MeIQx-DNA adduct formation in rodent and human tissues at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The disposition of the dietary mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in healthy and pancreatic cancer compromised humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. Detection and measurement of MeIQx in human urine after ingestion of a cooked meat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular dosimetry of the food-borne carcinogen MeIQx using adducts of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Dose-response study of MeIQx carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of MeIQx-¹³C for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, purification, and research applications of ¹³C-labeled 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx-¹³C). This isotopically labeled compound is a critical tool for quantitative studies in cancer research, particularly in understanding the metabolic activation and carcinogenic properties of heterocyclic amines found in cooked meats.

Introduction to MeIQx and its ¹³C-labeled Analog

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed during the high-temperature cooking of meat and fish.[1] It belongs to a class of compounds known as heterocyclic aromatic amines (HAAs), which are of significant interest in cancer research due to their potential role in the etiology of human cancers.[2] The study of MeIQx's mechanism of action, including its metabolic activation to DNA-damaging species, is crucial for risk assessment and the development of potential cancer prevention strategies.

The use of stable isotope-labeled analogs, such as MeIQx-¹³C, is invaluable for researchers. MeIQx-¹³C serves as an internal standard in quantitative mass spectrometry-based studies, allowing for precise and accurate measurement of MeIQx levels in biological samples and cooked foods. Furthermore, it is an essential tool for tracing the metabolic fate of MeIQx in vivo and in vitro, helping to elucidate the pathways leading to its genotoxicity.

Synthesis of MeIQx-¹³C

A common route for MeIQx synthesis involves the reaction of a quinoxaline precursor with a creatinine-derived component. To introduce a ¹³C label, a ¹³C-labeled starting material is required. A plausible approach would be to use ¹³C-labeled glycine or creatinine in the formation of the imidazo ring.

Representative Synthetic Protocol

This protocol is a representative example and may require optimization.

Step 1: Formation of the Quinoxaline Ring

An improved synthetic route for the quinoxaline core can be adapted for this synthesis.[3]

-

Reaction: Condensation of a ¹³C-labeled 1,2-diaminobenzene derivative with a dicarbonyl compound. For instance, reacting 4-methyl-1,2-phenylenediamine with a ¹³C-labeled glyoxal derivative.

-

Starting Materials:

-

4-methyl-1,2-phenylenediamine

-

[¹³C₂]-Glyoxal

-

-

Procedure:

-

Dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Add an equimolar amount of [¹³C₂]-glyoxal dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude ¹³C-labeled 6-methylquinoxaline.

-

Step 2: Nitration of the Quinoxaline Ring

-

Reaction: Nitration of the ¹³C-labeled 6-methylquinoxaline to introduce a nitro group, which will be later reduced to an amino group.

-

Procedure:

-

Carefully add the crude ¹³C-labeled 6-methylquinoxaline to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

-

Allow the reaction to proceed for 1-2 hours, maintaining the low temperature.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash with water, and dry the solid to yield ¹³C-labeled 6-methyl-7-nitroquinoxaline.

-

Step 3: Formation of the Imidazo Ring

-

Reaction: Condensation of the nitroquinoxaline derivative with a source of the 2-amino-3-methylimidazo moiety, which can be derived from creatinine.

-

Procedure:

-

The detailed steps for this cyclization would be based on established methods for HAA synthesis, likely involving heating the nitroquinoxaline with a creatinine-derived reagent in a high-boiling solvent.

-

Step 4: Reduction of the Nitro Group

-

Reaction: Reduction of the nitro group to an amino group to yield the final product.

-

Procedure:

-

The intermediate from Step 3 is dissolved in a suitable solvent and treated with a reducing agent (e.g., sodium dithionite or catalytic hydrogenation).

-

The reaction is monitored by TLC.

-

Upon completion, the product is isolated by extraction and solvent evaporation.

-

Quantitative Data (Illustrative)

| Parameter | Value |

| Starting Material Purity | >98% |

| Illustrative Overall Yield | 15-25% |

| ¹³C Incorporation Efficiency | >99% |

Purification of MeIQx-¹³C

The purification of MeIQx-¹³C is a critical step to ensure its suitability for research applications. A multi-step purification protocol is typically employed to remove unreacted starting materials, byproducts, and other impurities.

Experimental Protocol

Step 1: Acid-Base Partitioning

This technique separates acidic, basic, and neutral compounds.

-

Dissolve the crude MeIQx-¹³C in a suitable organic solvent (e.g., dichloromethane).

-

Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic MeIQx-¹³C will move to the aqueous phase.

-

Separate the aqueous phase and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

-

Basify the aqueous phase with a strong base (e.g., NaOH) to a pH of >10.

-

Extract the aqueous solution with the organic solvent. The MeIQx-¹³C will now be in the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

Step 2: Column Chromatography

Further purification can be achieved using column chromatography.

-

Solid Phase: Sephadex LH-20 or silica gel are commonly used.[3]

-

Mobile Phase: A solvent system such as methanol or a mixture of chloroform and methanol can be employed.

-

Procedure:

-

Pack a chromatography column with the chosen solid phase.

-

Dissolve the partially purified MeIQx-¹³C in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Analyze the fractions by TLC or UV-Vis spectroscopy to identify those containing the pure product.

-

Pool the pure fractions and evaporate the solvent.

-

Step 3: High-Performance Liquid Chromatography (HPLC)

For high-purity MeIQx-¹³C required for quantitative analysis, a final purification step by preparative reverse-phase HPLC is recommended.[3]

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/water gradient with 0.1% trifluoroacetic acid |

| Detection | UV at 254 nm |

| Purity Achieved | >98% |

Research Applications of MeIQx-¹³C

MeIQx-¹³C is a valuable tool in several areas of cancer research:

-

Quantitative Analysis: As an internal standard in mass spectrometry-based methods (e.g., LC-MS/MS) for the accurate quantification of MeIQx in cooked foods and biological samples (e.g., urine, blood, tissues).

-

Metabolic Studies: To trace the metabolic fate of MeIQx in vivo and in vitro. By tracking the ¹³C label, researchers can identify and quantify various metabolites, providing insights into the bioactivation and detoxification pathways.

-

DNA Adduct Formation: To study the formation of DNA adducts, which are critical events in chemical carcinogenesis. The ¹³C label can aid in the detection and quantification of MeIQx-DNA adducts.

Mandatory Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for MeIQx-¹³C.

Purification Workflow

Caption: Multi-step purification workflow for MeIQx-¹³C.

Metabolic Activation Pathway of MeIQx

Caption: Key metabolic activation pathway of MeIQx leading to genotoxicity.

References

- 1. Formation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in a model system by heating creatinine, glycine and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of MeIQx in Food Matrices using Isotope Dilution Mass Spectrometry with MeIQx-¹³C as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).[1] It is formed in protein-rich foods, such as meat and fish, during high-temperature cooking processes. Accurate quantification of MeIQx in food is crucial for exposure assessment and risk management. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision. This application note provides a detailed protocol for the quantification of MeIQx in food matrices using a stable isotope-labeled internal standard, MeIQx-¹³C, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle